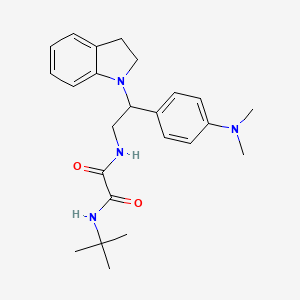

N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-24(2,3)26-23(30)22(29)25-16-21(18-10-12-19(13-11-18)27(4)5)28-15-14-17-8-6-7-9-20(17)28/h6-13,21H,14-16H2,1-5H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJNUWXBAVGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is , with a molecular weight of approximately 429.564 g/mol. The compound features an oxalamide core linked to a tert-butyl group and an indoline derivative substituted with a dimethylamino phenyl group. This structural complexity may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.564 g/mol |

| Purity | ≥95% |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the dimethylamino group enhances solubility, potentially increasing bioavailability and facilitating better interaction with target sites.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell growth, apoptosis, and inflammation.

Biological Activities

Research indicates that compounds similar to N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide exhibit a range of biological activities:

- Anticancer Activity : Indole derivatives are known for their anticancer properties, potentially through the induction of apoptosis in cancer cells.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : It has shown potential against various microbial strains, suggesting applications in treating infections.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar oxalamide compounds:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that oxalamide derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM.

- The mechanism was linked to the inhibition of cell proliferation through cell cycle arrest at the G1 phase.

-

Anti-inflammatory Research :

- Research highlighted in Pharmacology Reports indicated that compounds with similar structures reduced TNF-alpha levels in vitro, suggesting potential for inflammatory disease management.

-

Antimicrobial Evaluation :

- In a study conducted by Antimicrobial Agents and Chemotherapy, derivatives were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide and analogous oxalamides:

Key Findings:

Structural Diversity: The tert-butyl group in the target compound distinguishes it from benzyl or halogenated aryl substituents in analogs like S336 and GMC-1. This group may improve metabolic stability but reduce water solubility .

Pharmacological Activity: Umami Agonists (S336 and derivatives): These compounds exhibit high potency in activating the hTAS1R1/hTAS1R3 receptor, with safety profiles validated by JECFA and EFSA . Safety Profiles: Oxalamides with NOELs of 100 mg/kg/day (e.g., S336) demonstrate low toxicity, suggesting that the target compound’s safety may align with this trend if metabolized similarly .

Metabolic and Safety Considerations: The EFSA CEF Panel notes that oxalamides are generally metabolized via hydrolysis or oxidation, with tert-butyl groups likely undergoing slower degradation than methoxybenzyl groups . Margins of safety for flavoring agents exceed 500 million, indicating minimal risk at typical exposure levels (0.0002 μg/kg/day) .

Q & A

Q. What are the critical steps and considerations in synthesizing this compound?

The synthesis involves multi-step reactions starting with the formation of intermediates like tert-butylamine and substituted indole-ethyl derivatives. Key steps include:

- Amide coupling : Using oxalyl chloride or activated esters to link tert-butyl and indolin-ethyl moieties .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while bases like triethylamine neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .

Q. Which spectroscopic techniques are essential for structural validation?

- NMR : 1H/13C NMR confirms substituent connectivity (e.g., tert-butyl singlet at ~1.3 ppm, indolin NH signals at ~8-10 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at ~442.54 g/mol) .

- IR spectroscopy : Detects oxalamide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. How should researchers assess compound stability during storage?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures .

- Accelerated stability studies : Store at 4°C in inert atmospheres (argon) and monitor degradation via HPLC at intervals (0, 3, 6 months) .

Advanced Research Questions

Q. How can contradictory pharmacological data across studies be resolved?

Discrepancies in bioactivity (e.g., IC50 variability) may arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical pharmacophores .

- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based viability kits) .

Q. What computational methods predict binding interactions with biological targets?

- Molecular docking (AutoDock Vina) : Models interactions with enzymes/receptors (e.g., kinase ATP-binding pockets) .

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (RMSD <2 Å indicates robust interactions) .

- QSAR models : Relate substituent electronegativity/logP to activity trends .

Q. How to optimize reaction yields while minimizing side products?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in indolin-ethyl intermediate synthesis .

- Temperature control : Lower temperatures (<0°C) reduce oxalamide hydrolysis during coupling .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at ~90% conversion .

Methodological Challenges and Solutions

Q. What strategies validate the compound’s mechanism of action in cellular systems?

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to suspected proteins .

- CRISPR knockouts : Silence candidate receptors (e.g., GPCRs) and measure activity loss .

- Metabolomics : LC-MS profiles post-treatment identify perturbed pathways (e.g., altered ATP levels in apoptosis) .

Q. How to address low solubility in aqueous buffers for in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .

- Prodrug design : Introduce phosphate esters at the indolin NH group to enhance hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.